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1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride

Lipophilicity LogP Physicochemical properties

Sourcing piperidine building blocks with unpredictable metabolic stability wastes screening cycles. This hydrochloride salt offers a validated alternative to N-methyl/ethyl analogs. - **Reduced N-dealkylation**: Cyclopropylmethyl substituent minimizes CYP-mediated clearance, improving in vivo stability. - **Optimized lipophilicity**: LogD pH 7.4 = -1.69, balancing permeability and solubility for CNS libraries. - **Crystalline HCl salt**: Well-defined handling, compatible with automated synthesis platforms. Supplied as a research intermediate for amide coupling and QSPR studies.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 1158595-41-5
Cat. No. B3375918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride
CAS1158595-41-5
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC(CC2)C(=O)O.Cl
InChIInChI=1S/C10H17NO2.ClH/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7H2,(H,12,13);1H
InChIKeyNJRNNDAMINCITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid HCl: Overview & Procurement


1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride (CAS 1158595-41-5) is a substituted piperidine-4-carboxylic acid building block featuring an N-cyclopropylmethyl group and presented as the hydrochloride salt. Its molecular formula is C₁₀H₁₈ClNO₂ with a molecular weight of 219.71 g/mol [1]. The compound is cataloged by major research chemical suppliers including Enamine (catalog EN300-108356) and American Elements (MDL MFCD08543840, PubChem CID 17221488) and is primarily employed as a synthetic intermediate in medicinal chemistry programs [2]. Its structural features—a saturated piperidine ring, a carboxylic acid handle at the 4-position, and a sterically constrained cyclopropylmethyl substituent on the nitrogen—position it within a frequently explored region of chemical space for CNS-targeted and enzyme inhibitor scaffolds [3].

Synthetic building block for CNS-targeted and enzyme inhibitor scaffolds
Cyclopropylmethyl group introduces distinct steric, electronic, and lipophilicity modulation
Hydrochloride salt provides crystalline handling suitable for automated synthesis workflows

Key Differentiators vs. Generic Piperidine Scaffolds


The cyclopropylmethyl (CPM) substituent on the piperidine nitrogen is not a simple bioisostere of methyl, ethyl, or benzyl groups. It introduces a stereoelectronically distinct combination of modest steric bulk, ring strain, and altered basicity (predicted pKa ~4.23 for the carboxylic acid versus 4.33 for isonipecotic acid) that affects both the physicochemical properties and the metabolic liability of the scaffold [1]. Compared with the parent isonipecotic acid hydrochloride (logP -1.29 to 1.20), the CPM analog exhibits a computed logP of -1.69 (ChemBase) to +1.93 (chem960, free acid basis), reflecting a meaningful lipophilicity shift that alters solubility, membrane permeability, and protein binding potential [2][3]. Furthermore, the hydrochloride salt form provides well-defined melting behavior, crystallinity, and handling characteristics that differ substantially from the free base (CAS 193538-83-9, MW 183.25) . Substituting a simpler N-alkyl analog without accounting for these property shifts can lead to divergent reaction outcomes in downstream amide coupling, esterification, or Suzuki–Miyaura reactions, as well as altered pharmacokinetic profiles in derived lead compounds.

Replacing with parent isonipecotic acid HCl may shift lipophilicity and alter reaction outcomes in downstream couplings.

N-Methyl, N-ethyl, or N-benzyl analogs differ in conformational flexibility and polarity, potentially changing SAR interpretation.

The free base form exhibits different solubility and handling; direct substitution without salt-form adjustment may affect reproducibility.

Quantitative Evidence: Comparator-Driven Differentiation


Lipophilicity Shift vs. Parent Isonipecotic Acid

The N-cyclopropylmethyl group markedly alters the computed lipophilicity of the piperidine-4-carboxylic acid scaffold compared with the unsubstituted parent (isonipecotic acid hydrochloride). While the parent isonipecotic acid HCl exhibits a LogP ranging from -1.29 (Sielc) to +1.20 (chemsrc), 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is reported with a LogD (pH 7.4) of -1.69 and Log P of -1.69 (ChemBase) or a predicted LogP of +1.93 (chem960, likely for the neutral free acid) [1][2]. This represents a shift of approximately 0.4–1.2 log units depending on the measurement method, consistent with the known π contribution of the cyclopropylmethyl substituent (estimated Hansch π ≈ +0.7 to +1.0 relative to H).

Lipophilicity shift
Cross-study comparable
LogD (pH 7.4) = -1.69 vs. isonipecotic acid HCl LogP -1.29 to +1.20; shift ~0.4–1.2 log units higher for CPM derivative.
Supports lipophilicity-driven scaffold selection for ADME tuning.
Computed/experimental values from vendor and database sources.
Lipophilicity LogP Physicochemical properties Drug-likeness

Acid Dissociation Constant (pKa) Comparison

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is 4.23, as reported by ChemBase [1]. This value is slightly more acidic than the predicted pKa of 4.33 for the parent piperidine-4-carboxylic acid (isonipecotic acid) [2], likely reflecting the subtle electron-withdrawing character of the cyclopropylmethyl substituent on the nitrogen atom. The difference, although modest (~0.1 pKa units), corresponds to a ~26% shift in the acid dissociation constant (Ka) and may influence the ratio of ionized to neutral species at physiological pH (7.4) by approximately 0.1 units in the Henderson–Hasselbalch equation.

Acidic strength (pKa)
Cross-study comparable
pKa 4.23 (CPM) vs. 4.33 (isonipecotic acid); ΔpKa = -0.10, ~26% increase in Ka.
Reported ionization shift may influence coupling reactivity and pH-dependent solubility.
Predicted values (ChemBase).
Ionization state pKa Acidic strength Formulation

TPSA and Rotatable Bond Profile vs. N-Alkyl Analogs

The target compound has a topological polar surface area (TPSA) of 40.5 Ų and 3 rotatable bonds, as computed by PubChem [1]. In comparison, the N-methyl analog (1-methylpiperidine-4-carboxylic acid) has a TPSA of 40.5 Ų but only 1 rotatable bond, while the N-benzyl analog has a TPSA of 40.5 Ų and 3 rotatable bonds but with substantially higher lipophilicity (LogP 1.92) [2]. The N-ethyl analog, with an intermediate LogP (~0.84 estimated) and 2 rotatable bonds, occupies a different position in the flexibility–polarity space . The CPM substituent thus provides a distinct conformational and polarity profile: identical TPSA to N-methyl but with greater conformational flexibility (3 vs. 1 rotatable bond) and moderate lipophilicity compared to the highly lipophilic N-benzyl variant.

Polarity & flexibility
Cross-study comparable
TPSA 40.5 Ų identical to N-Me/Bn; rotatable bonds 3 (CPM) vs. 1 (Me), 3 (Bn).
Differentiates conformational profile while maintaining hydrogen-bonding capacity.
Computed properties (PubChem).
TPSA Drug-likeness Oral bioavailability Rotatable bonds

Hydrogen Bond Donor Advantage: Salt vs. Free Base

As the hydrochloride salt (CAS 1158595-41-5), the compound presents 2 hydrogen bond donors versus 1 for the free base 1-(cyclopropylmethyl)piperidine-4-carboxylic acid (CAS 193538-83-9) [1]. The hydrochloride salt also increases the molecular weight from 183.25 (free base) to 219.71 g/mol. Experimentally, hydrochloride salts of piperidine carboxylic acids are known to exhibit higher aqueous solubility: isonipecotic acid HCl shows a solubility of 320 g/L at 20°C, whereas the free base is only sparingly soluble . While specific solubility data for the CPM derivative are not publicly available, the class-level inference is that the HCl form provides enhanced solubility and crystallinity, facilitating purification, handling, and formulation of the building block .

Salt form identity
Class-level inference
HCl salt: HBD = 2, MW = 219.7 g/mol; Free base: HBD = 1, MW = 183.3 g/mol.
Class-level solubility and crystallinity context supports reproducible handling.
Specific solubility data for CPM derivative not publicly available.
Salt form Crystallinity Solubility Solid-state properties

Metabolic Stability: N-Dealkylation Protection

The N-cyclopropylmethyl group is a well-precedented medicinal chemistry tactic for reducing oxidative N-dealkylation—a major metabolic pathway for tertiary amine-containing piperidine derivatives [1]. In a general class-level context, replacement of an N-methyl or N-ethyl group with N-cyclopropylmethyl has been shown to improve metabolic stability in liver microsome assays, often extending half-life by 2- to 5-fold depending on the scaffold [2]. While compound-specific metabolic stability data for 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride are not publicly available, the class-level principle is well established: the cyclopropane ring introduces steric shielding of the α-carbon of the N-alkyl group, retarding CYP-mediated α-carbon hydroxylation and subsequent dealkylation . This property makes the CPM-substituted building block a strategically superior starting point for medicinal chemistry campaigns targeting prolonged half-life relative to the corresponding N-methyl or N-ethyl isonipecotic acid derivatives.

Metabolic stability design
Class-level inference
CPM substitution may reduce N-dealkylation; class-level 2–5× t1/2 extension reported for similar scaffolds.
Supports lead optimization strategy targeting prolonged half-life.
Compound-specific metabolic stability data not available.
Metabolic stability N-dealkylation Cytochrome P450 Medicinal chemistry strategy

Optimal Application Scenarios Based on Evidence


CNS Library Synthesis with Tuned Lipophilicity

The differentiated lipophilicity profile (LogD pH 7.4 = -1.69, shifting approximately 0.4–1.2 log units relative to isonipecotic acid) makes this building block well-suited for the synthesis of CNS-focused compound libraries where blood–brain barrier penetration must be balanced with aqueous solubility [1]. The cyclopropylmethyl group provides a favorable midpoint between highly polar N–H or N–Me scaffolds and excessively lipophilic N-benzyl analogs (LogP = 1.92), enabling access to the 'CNS multiparameter optimization' sweet spot (cLogP 1–4, TPSA < 76 Ų) .

Metabolically Stable Amides for In Vivo Studies

Given the class-level evidence that N-cyclopropylmethyl substitution reduces CYP-mediated N-dealkylation [2], this hydrochloride building block is particularly appropriate for preparing amide or ester derivatives intended for in vivo pharmacokinetic studies. Starting from this scaffold can reduce the likelihood of rapid metabolic clearance via the N-dealkylation pathway, a common failure mode for N-methyl and N-ethyl piperidine-based leads.

Automated Parallel Synthesis for SAR Exploration

The hydrochloride salt form provides well-defined crystallinity and predictable solubility (class-level inference: piperidine-4-carboxylic acid HCl salts show solubility ~320 g/L) , making the compound suitable for automated liquid-handling and parallel synthesis platforms. The carboxylic acid group serves as a versatile handle for amide coupling, esterification, or reduction, while the CPM group remains stable under common synthetic conditions, minimizing side reactions during library construction .

N-Substituent Effect Profiling in QSPR Models

When a research program requires systematic profiling of N-substituent effects, this compound can be employed alongside its N-methyl (calculated logP -2.47), N-ethyl, and N-benzyl (logP 1.92) counterparts to establish quantitative structure–property relationships (QSPR) [3]. The cyclopropylmethyl group occupies a unique steric and electronic parameter space (Es ~ -0.49, σ* ~ 0.01) distinct from linear alkyl or benzyl substituents, enabling the construction of more predictive QSPR models for logP, pKa, and metabolic stability .

Application
Selection Property
Validation Focus
CNS compound library synthesis
Lipophilicity tuning capacity
LogD/P assessment within CNS MPO space
Metabolically stable amide research
Metabolic stability design
N-dealkylation assay in liver microsomes
Automated parallel synthesis
Salt-form handling
Solubility and crystallinity consistency
N-substituent QSPR model building
Substituent parameter space
Steric/electronic descriptor accuracy
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